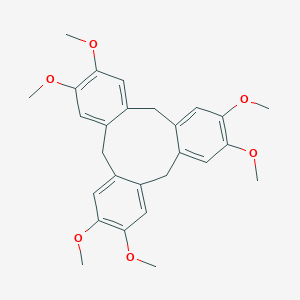
Cyclotriveratrylene
Descripción general
Descripción
Synthesis Analysis
The synthesis of CTV has evolved to include methods for introducing functional groups that extend its application scope. Techniques include standard and solventless reaction methodologies to synthesize CTV derivatives with ethyl, propyl, allyl, or propargyl groups. These methods have enabled the creation of analogues showing intra-cavity host-guest binding or self-stacking motifs, showcasing the versatility of CTV in structural chemistry (Ahmad & Hardie, 2006).
Molecular Structure Analysis
CTV is characterized by its rigid bowl-shaped conformation, which has been utilized as a 3-connecting crystal engineering tecton. This unique structure allows for the formation of network structures with unusual topology, including highly complex 3-D networks where CTV molecules pack in a tetrameric back-to-back fashion, highlighting the structural adaptability and utility of CTV in forming diverse and complex molecular architectures (Hardie, Ahmad, & Sumby, 2005).
Chemical Reactions and Properties
CTV serves as a foundation for creating various derivatives through chemical modifications, which introduce new functionalities and expand its chemical properties. For example, the incorporation of sugar moieties into CTV derivatives has led to the development of water-soluble compounds with unique photoluminescence properties, demonstrating the compound's versatile chemical reactivity and potential in creating functional materials (Yang et al., 2012).
Physical Properties Analysis
The physical properties of CTV derivatives, such as solubility and photoluminescence, can be significantly altered through functionalization. For instance, sugar-functionalized CTV derivatives exhibit distinct photoluminescence, which is attributed to the enhanced planar conformation of the cyclotriveratrylene ring, demonstrating how modifications can influence the physical characteristics of CTV-based compounds and their potential applications in sensing and material science (Yang et al., 2012).
Chemical Properties Analysis
The chemical properties of CTV and its derivatives are closely linked to their molecular structure, enabling a wide range of applications in host-guest chemistry, supramolecular assemblies, and coordination chemistry. The ability of CTV to form complex network structures and act as a host molecule for various guests showcases its potential in the development of new materials and technologies (Hardie, Ahmad, & Sumby, 2005).
Aplicaciones Científicas De Investigación
Sensors
Scientific Field: Analytical Chemistry
CTV has been used in the development of sensors . The unique structure of CTV allows it to interact with specific target molecules, altering its properties in a way that can be measured .
Method of Application
The specific methods of application can vary depending on the target molecule. Generally, the CTV is incorporated into a sensor device, which can then detect changes in its properties when the target molecule is present .
Results or Outcomes: The use of CTV in sensors has allowed for the detection of various molecules with high sensitivity and selectivity .
Separations
Scientific Field: Separation Science
CTV derivatives are known to bind fullerenes and have been demonstrated in the separation of mixtures of fullerenes .
Method of Application: The CTV derivatives are used in a separation process where their ability to selectively bind to certain molecules is exploited .
Results or Outcomes: The use of CTV in separations has enabled the efficient and selective separation of complex mixtures .
Self-Organised Materials
Scientific Field: Material Science
CTV has been used in the creation of self-organised materials such as gels .
Method of Application: The unique structure of CTV allows it to self-assemble into larger structures, forming materials with unique properties .
Results or Outcomes: The use of CTV in self-organised materials has led to the creation of materials with unique properties, such as gels .
Liquid Crystals
Scientific Field: Liquid Crystal Technology
CTV derivatives are known to form liquid crystals .
Method of Application: The CTV derivatives are used in the formation of liquid crystals, exploiting their ability to self-assemble into ordered structures .
Results or Outcomes: The use of CTV in liquid crystals has led to the creation of new types of liquid crystal materials .
Dendritic Systems
Scientific Field: Polymer Chemistry
CTV has been used in the creation of dendritic systems .
Method of Application: The unique structure of CTV allows it to form branched, tree-like structures known as dendrimers .
Results or Outcomes: The use of CTV in dendritic systems has led to the creation of new types of dendritic materials .
Self-Assembled Monolayers
Scientific Field: Surface Chemistry
CTV has been used in the creation of self-assembled monolayers .
Method of Application: The unique structure of CTV allows it to self-assemble into ordered monolayers on surfaces .
Results or Outcomes: The use of CTV in self-assembled monolayers has led to the creation of surfaces with unique properties .
Metallo-Supramolecular Chemistry
Scientific Field: Supramolecular Chemistry
CTV has found applications in metallo-supramolecular chemistry . The unique structure of CTV allows it to form complexes with metal ions, leading to the formation of supramolecular structures .
Method of Application: The CTV is mixed with a suitable metal ion under specific conditions, leading to the formation of a metallo-supramolecular complex .
Results or Outcomes: The use of CTV in metallo-supramolecular chemistry has led to the creation of new types of supramolecular structures .
Solubilizing and Immobilizing Fullerene Compounds
Scientific Field: Nanotechnology
CTV derivatives are known to bind fullerenes and have been used in the solubilizing and immobilizing of fullerene compounds .
Method of Application: The CTV derivatives are mixed with fullerene compounds, leading to the formation of a complex that can be solubilized or immobilized .
Results or Outcomes: The use of CTV in solubilizing and immobilizing fullerene compounds has led to the creation of new types of fullerene materials .
Formation of Cryptophanes
Scientific Field: Host-Guest Chemistry
When two CTV units are connected through molecular spacers, a molecular box is formed called a cryptophane . Cryptophanes are of interest in molecular encapsulation .
Method of Application: Two CTV units are connected through molecular spacers, leading to the formation of a cryptophane .
Results or Outcomes: The use of CTV in the formation of cryptophanes has led to the creation of new types of host-guest systems .
Molecular Encapsulation
Scientific Field: Supramolecular Chemistry
CTV derivatives have been used in molecular encapsulation . This involves the containment of one molecule (the guest) within another (the host), without the formation of covalent bonds .
Method of Application: The CTV derivatives are mixed with the guest molecules under specific conditions, leading to the formation of a host-guest complex .
Results or Outcomes: The use of CTV in molecular encapsulation has led to the creation of new types of host-guest systems .
Formation of Metallo-Supramolecular Oligomers or Polymers
Scientific Field: Polymer Chemistry
With suitable metal complexes, CTV’s can form metallo-supramolecular oligomers or polymers .
Method of Application: The CTV derivatives are mixed with suitable metal complexes under specific conditions, leading to the formation of metallo-supramolecular oligomers or polymers .
Results or Outcomes: The use of CTV in the formation of metallo-supramolecular oligomers or polymers has led to the creation of new types of polymeric materials .
Safety And Hazards
Direcciones Futuras
New chemistry of the cyclic molecular host cyclotriveratrylene (CTV) includes applications such as in sensors and separations; in self-organised materials such as gels, liquid crystals, dendritic systems, and self-assembled monolayers; and in metallo-supramolecular chemistry . These areas present potential future directions for the application and study of CTV.
Propiedades
IUPAC Name |
5,6,12,13,19,20-hexamethoxytetracyclo[15.4.0.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c1-28-22-10-16-7-18-12-24(30-3)26(32-5)14-20(18)9-21-15-27(33-6)25(31-4)13-19(21)8-17(16)11-23(22)29-2/h10-15H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECHEDVCXXVLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C4CC2=C1)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297912 | |
| Record name | Cyclotriveratrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclotriveratrylene | |
CAS RN |
1180-60-5 | |
| Record name | Cyclotriveratrylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1180-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclotriveratrylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotriveratrylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclotriveratrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOTRIVERATRYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3F2J3T2ZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



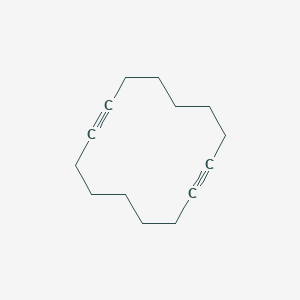
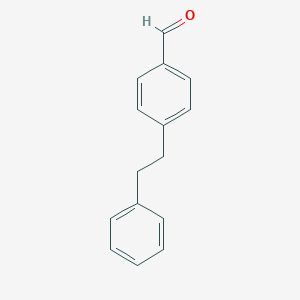
![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)
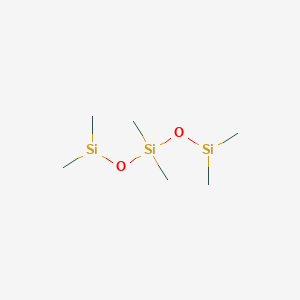
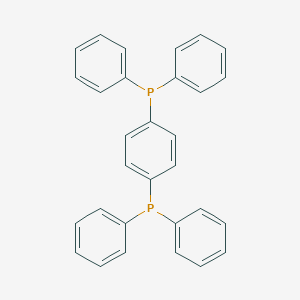
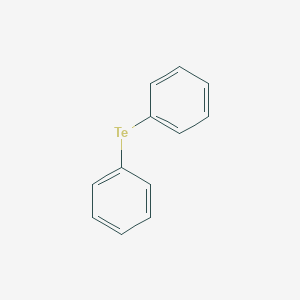
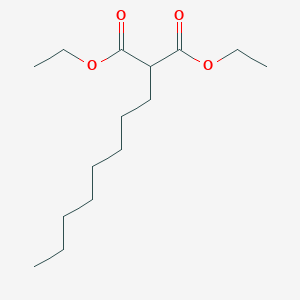
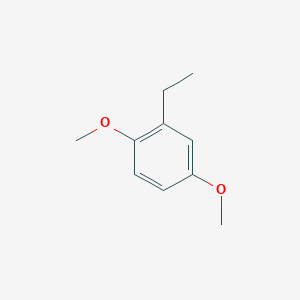
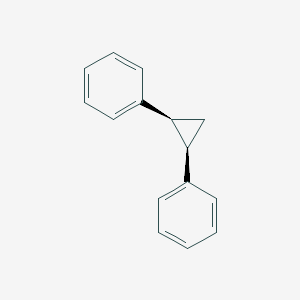

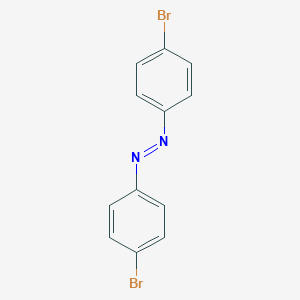
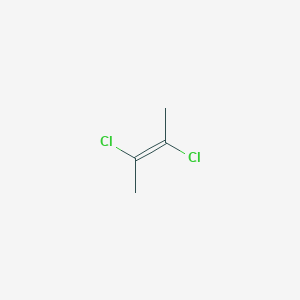
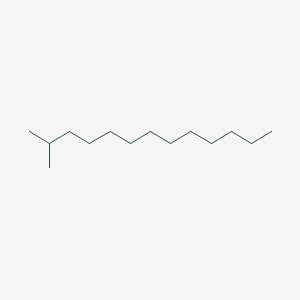
![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)